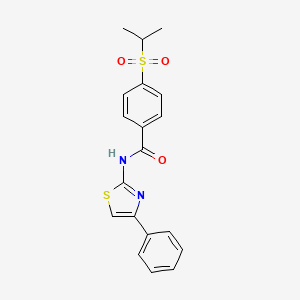

4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and MS analysis could be used to establish the structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitory Properties

A study by Bilginer et al. (2019) synthesized compounds incorporating benzenesulfonamide moieties, demonstrating potent inhibitory effects against human carbonic anhydrase isoforms hCA I and II. The results suggest the potential application of similar compounds, such as 4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, in systems where the activity of these isoforms is dysregulated, indicating its significance in therapeutic contexts (Bilginer et al., 2019).

Heterocyclic Synthesis

Research by Mohareb et al. (2004) on heterocyclic synthesis involving thiophenylhydrazonoacetates highlights the reactivity of similar benzamide derivatives toward various nitrogen nucleophiles. This study underscores the versatility of such compounds in synthesizing novel heterocyclic structures, which are crucial in drug development and organic chemistry (Mohareb et al., 2004).

Polymer Science Applications

Summers and Quirk (1998) described the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide. This research demonstrates the utility of benzamide derivatives in the functionalization of polymers, leading to advancements in material science and engineering (Summers & Quirk, 1998).

Antiviral Activity

A study by Hebishy et al. (2020) explored the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-avian influenza virus activity. This indicates the potential of benzamide derivatives, including 4-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, in developing antiviral agents (Hebishy et al., 2020).

Antitumor Agents

Rizk et al. (2021) investigated the coordination compounds of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metal ions, demonstrating potent antitumor activity against human colon carcinoma cells. This highlights the application of benzamide derivatives in cancer research and therapy (Rizk et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-13(2)26(23,24)16-10-8-15(9-11-16)18(22)21-19-20-17(12-25-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUOTZPOQUTMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2994690.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2994693.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994695.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2994698.png)

![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)